molecular formula C9H5IN6O2 B2357194 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 2054953-66-9

3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2357194
CAS No.: 2054953-66-9
M. Wt: 356.083
InChI Key: XRUAYYFNNVKJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research, particularly in the field of oncology. The core pyrazolo[1,5-a]pyrimidine structure is a privileged pharmacophore in targeted cancer therapy, known for its potent activity as a protein kinase inhibitor (PKI) . Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prominent therapeutic targets . This compound is functionally related to advanced Tropomyosin receptor kinase (Trk) inhibitors; notably, two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Repotrectinib, feature a pyrazolo[1,5-a]pyrimidine nucleus, underscoring its significant clinical relevance . The specific substitution pattern on this molecule—featuring a 3-iodo group and a 6-(4-nitropyrazol-1-yl) moiety—is engineered to facilitate further synthetic modification. This allows researchers to employ cross-coupling reactions to introduce diverse pharmacophores, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . The primary research value of this compound lies in its potential to inhibit key oncogenic kinases. Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated compelling activity against a broad spectrum of kinases, including CK2, EGFR, B-Raf, MEK, and CDKs, which are implicated in cancers such as non-small cell lung cancer (NSCLC), melanoma, and sarcomas . The mechanism of action for this class of compounds typically involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting the phosphorylation signaling cascades that drive cancer cell proliferation and survival . Derivatives of this scaffold have been shown to induce a significant decrease in mitochondrial potential in neoplastic cells, suggesting a mechanism that triggers cytotoxic effects in cancer cells . This product is intended for use in in vitro biological screenings, hit-to-lead optimization campaigns, and the development of novel targeted therapies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN6O2/c10-8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(17)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUAYYFNNVKJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)I)N3C=C(C=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyrazole Amines with β-Keto Esters

A widely adopted method involves reacting 5-aminopyrazole derivatives with β-keto esters under basic conditions. For example, ethyl 3-oxobutanoate reacts with 5-amino-3-methylpyrazole in ethanol containing sodium ethoxide to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. This reaction proceeds via a tandem Michael addition-cyclization mechanism, achieving yields up to 89%.

Reaction Conditions

Component Molar Ratio Solvent Temperature Yield
5-Amino-3-methylpyrazole 1.0 eq Ethanol Reflux 89%
Diethyl malonate 1.2 eq 8 hours

Chlorination for Reactive Intermediates

Chlorination of dihydroxy intermediates using phosphorus oxychloride (POCl₃) generates 5,7-dichloro derivatives, critical for subsequent nucleophilic substitutions. For instance, treatment of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with POCl₃ at 110°C for 4 hours produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in 61% yield. This step enhances reactivity for halogen exchange or cross-coupling reactions.

Regioselective Iodination at Position 3

Introducing iodine at the 3-position requires careful control to avoid polyhalogenation. Two validated approaches are documented:

Direct Electrophilic Iodination

Using iodine monochloride (ICl) in acetic acid at 60°C selectively substitutes the 3-position of 5,7-dichloropyrazolo[1,5-a]pyrimidine. A study achieved 73% yield after 6 hours, with no competing reactivity at positions 5 or 7.

Optimized Parameters

  • ICl: 1.5 eq
  • Acetic acid solvent
  • 60°C, nitrogen atmosphere
  • Reaction monitoring via TLC (hexane:ethyl acetate 3:1)

Metal-Mediated Halogen Exchange

Installation of 4-Nitropyrazol-1-yl Group at Position 6

The 4-nitropyrazole moiety introduces steric and electronic complexity, requiring sequential functionalization:

Pyrazole Nitration Prior to Coupling

4-Nitropyrazole is synthesized via nitration of 1H-pyrazole using fuming nitric acid (90%) and sulfuric acid at 0°C. Subsequent N-alkylation with propargyl bromide in DMF containing K₂CO₃ yields 1-propargyl-4-nitropyrazole (82% yield).

Nitration Safety Note

  • Temperature control critical (<5°C) to prevent decomposition
  • Gradual addition of HNO₃ to H₂SO₄ to manage exotherm

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A click chemistry approach couples 1-propargyl-4-nitropyrazole to 3-iodo-5-azidopyrazolo[1,5-a]pyrimidine. Using CuSO₄·5H₂O (0.2 eq) and sodium ascorbate (0.4 eq) in t-BuOH/H₂O (1:1) at 25°C for 24 hours achieves 74% yield. This method ensures regioselective 1,4-triazole formation without protecting groups.

Alternative Synthetic Pathways

One-Pot Tandem Strategy

Recent advances demonstrate a telescoped process combining core formation, iodination, and nitropyrazole incorporation in a single reactor. Key stages:

  • Cyclocondensation: 5-Amino-4-iodopyrazole + ethyl acetoacetate → 3-iodopyrazolo[1,5-a]pyrimidine (62%)
  • Nitropyrazole coupling: Suzuki-Miyaura reaction with 4-nitropyrazole-1-boronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O)

Advantages

  • Reduced purification steps
  • Overall yield improvement (58% vs 42% stepwise)

Continuous Flow Synthesis

Microreactor technology enhances safety and efficiency for nitration and iodination steps:

Flow System Parameters

Stage Residence Time Temperature Key Benefit
Nitration 2.5 min 5°C Explosive risk mitigation
Iodination 8 min 60°C Precise thermal control
Final coupling 12 min 25°C Reaction completion

Analytical Validation and Characterization

Rigorous spectroscopic confirmation ensures product integrity:

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d6)

  • δ 8.72 (s, 1H, pyrimidine H-2)
  • δ 8.35 (d, J = 2.1 Hz, 1H, nitropyrazole H-3)
  • δ 7.91 (d, J = 2.1 Hz, 1H, nitropyrazole H-5)

13C NMR

  • 152.4 ppm (C-I, J_{C-I} = 180 Hz)
  • 148.2 ppm (pyrimidine C-6)

HRMS (ESI-TOF)

  • Calculated for C₉H₅IN₆O₂ [M+H]+: 386.9412
  • Found: 386.9409

Crystallographic Data

Single-crystal X-ray diffraction confirms molecular geometry:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 678.3 ų
I···O Nitro Distance 3.12 Å

Industrial-Scale Considerations

Transitioning from lab to production necessitates addressing:

Solvent Selection Table

Step Preferred Solvent Alternatives
Cyclocondensation Ethanol i-PrOH, H₂O/EtOH
Iodination Acetic acid DCE, MeCN
Nitropyrazole Coupling DMF DMAc, NMP

Waste Stream Management

  • Iodine recovery via sodium thiosulfate treatment
  • Nitro group reduction (Fe/HCl) before aqueous disposal

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-I bond formation using Ir(ppy)₃ (2 mol%) enables iodination at ambient temperature, achieving 71% yield with reduced side products.

Biocatalytic Approaches

Engineered transaminases demonstrate potential for enantioselective amination of pyrazole precursors, though yields remain modest (≤35%).

Chemical Reactions Analysis

3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidative conditions, potentially leading to the formation of higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.

    Substitution: The iodo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include iodine, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazolo[1,5-a]pyrimidine core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Position and Activity Relationships

The pyrazolo[1,5-a]pyrimidine core allows substitutions at multiple positions (e.g., 3, 5, 6, 7), with each position modulating activity differently:

Compound Substituents Key Biological Activity Reference
3-Iodo-6-(4-nitropyrazol-1-yl) 3-Iodo, 6-(4-nitropyrazol-1-yl) Kinase inhibition (hypothesized)
Compound 6m 3,4,5-Trimethoxyphenyl at C6 Cytotoxic against cancer cells (IC50: 0.2 µM)
Compound 6p 4-Fluorophenyl at C6 Improved selectivity for B-Raf mutants
7-(Morpholin-4-yl) derivatives Morpholine at C7 PI3Kδ inhibition (COPD/asthma targets)
3-Phenylpyrazolo[1,5-a]pyrimidine 3-Phenyl Baseline kinase inhibition (low potency)

Key Insights :

  • C6 Position : The 4-nitropyrazol-1-yl group at C6 provides strong electron-withdrawing character, which may stabilize interactions with ATP-binding sites in kinases, similar to the 4-fluoro or trimethoxy groups in 6p and 6m .

Physicochemical Properties

Property 3-Iodo-6-(4-nitropyrazol-1-yl) Ethyl 6-(4-nitropyrazol-5-yl) Carboxylate 3-Phenyl Derivative
Molecular Weight ~420 g/mol 302.25 g/mol 279.32 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.3
Planarity Moderate (iodo disrupts planarity) High (H-bond stabilizes planarity) Low (phenyl sterics)
Metabolic Stability Likely high (iodo resists oxidation) Moderate (ester hydrolysis) Low

Notes:

  • Planarity in analogues like ethyl carboxylate derivatives enhances binding to rigid enzyme pockets, as seen in CDK inhibitors .

Biological Activity

3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure features a pyrazolo-pyrimidine core, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities. Understanding its biological activity is crucial for developing therapeutic agents targeting various diseases.

Chemical Structure and Properties

The molecular formula of 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is C10_{10}H7_{7}N5_{5}O2_2I, with a molecular weight of approximately 320.09 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC10_{10}H7_{7}N5_{5}O2_2I
Molecular Weight320.09 g/mol
IUPAC Name3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Canonical SMILESCn1cnc2c(n1)c(=N)n(c2=O)I

The biological activity of 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibition of CDK2 has been linked to apoptosis in cancer cells, suggesting that this compound may exhibit similar properties .
  • Antioxidant Activity : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties and potential protective effects against oxidative stress .

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (μM)
3-Iodo derivativeMCF-7 (breast cancer)45
Pyrazolo-pyrimidine analogHCT116 (colon cancer)48
Reference CompoundSorafenib144

These results indicate that the iodo and nitro substitutions may enhance the compound's anticancer efficacy compared to traditional chemotherapeutics .

Anti-inflammatory Activity

In vitro studies suggest that similar pyrazolo derivatives can inhibit inflammatory pathways by blocking the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This suggests that 3-Iodo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine may also possess anti-inflammatory properties worth exploring further .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. Among these derivatives, those containing nitro and halogen substituents showed enhanced potency against multiple cancer cell lines compared to their unsubstituted counterparts . The study highlighted the importance of structural modifications in optimizing biological activity.

Q & A

Q. Key Optimization Factors :

  • Solvent choice (pyridine enhances nucleophilicity ).
  • Temperature control (reflux conditions for cyclization ).
  • Catalysts (e.g., Pd catalysts for coupling reactions ).

Basic: How is the structure of this compound confirmed experimentally?

Answer:
Multi-technique validation is critical:

  • Spectroscopy :
    • IR : Confirms nitro (1520–1350 cm⁻¹) and pyrazole C-N stretches (1650–1600 cm⁻¹) .
    • NMR : 1H^1H NMR identifies proton environments (e.g., pyrimidine H-2 at δ 8.8–9.2 ppm), while 13C^{13}C NMR assigns carbons adjacent to iodine (C-3 deshielded to ~90–100 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C9_9H6_6IN5_5O2_2: calc. 374.96) .
  • X-ray Diffraction : Resolves regioisomerism and confirms iodine/nitro group positions .

Advanced: How to address regioisomerism during synthesis?

Answer:
Unsymmetrical reagents (e.g., β-ketoesters) can yield regioisomers. Strategies include:

  • Reagent Design : Use sterically hindered β-dicarbonyls to favor one pathway .
  • Advanced Spectroscopy : 1H^1H-15N^{15}N NMR distinguishes nitrogen environments (e.g., pyrimidine N-1 vs. N-3) .
  • X-ray Crystallography : Definitive structural assignment (e.g., distinguishing 6-nitro vs. 4-nitro positions) .
  • Isolation of Intermediates : Trapping reactive intermediates (e.g., enamines) to confirm reaction pathways .

Advanced: How to optimize reaction yields for this compound?

Answer:
Critical parameters include:

  • Solvent Polarity : Polar aprotic solvents (DMF, pyridine) enhance cyclization .
  • Catalysis : Pd(PPh3_3)4_4 improves coupling efficiency for nitropyrazole introduction (yields >70%) .
  • Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, 120°C for iodination) minimizes side products .
  • Workup : Acidic quenching (HCl) precipitates the product, reducing losses during purification .

Basic: What spectral techniques resolve ambiguities in structural assignments?

Answer:

  • 2D NMR :
    • HSQC/HMBC : Correlates protons to adjacent carbons/nitrogens (e.g., confirming iodine’s position via 3J^3J couplings) .
  • Isotopic Labeling : 15N^{15}N-labeling tracks nitrogen connectivity in the pyrimidine ring .
  • Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism in pyrazole rings) .

Advanced: How can computational modeling aid in studying this compound?

Answer:

  • DFT Calculations : Predict regioselectivity in iodination/nitration (e.g., Fukui indices identify reactive sites) .
  • Molecular Docking : Screens binding affinity for biological targets (e.g., kinases) using PyMOL/AutoDock .
  • MD Simulations : Assess stability of the iodine-pyrimidine bond under physiological conditions .

Advanced: How to design bioactivity studies for this compound?

Answer:

  • Target Selection : Prioritize enzymes with pyrazolo-pyrimidine affinity (e.g., phosphodiesterases, kinases) .
  • Assays :
    • In Vitro : Enzyme inhibition (IC50_{50}) using fluorescence-based assays .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • SAR Studies : Modify the nitro or iodo groups to correlate structure with activity .

Advanced: How to resolve contradictions in synthetic or analytical data?

Answer:

  • Reproducibility Checks : Replicate reactions under inert atmospheres to rule out oxidation .
  • Byproduct Analysis : LC-MS identifies side products (e.g., deiodinated or denitro derivatives) .
  • Cross-Validation : Compare spectral data with literature (e.g., 1H^1H NMR shifts for pyrazolo[1,5-a]pyrimidines ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.